- Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond CleavageOrganic Letters, 2019, 21(8), 2818-2822,
Cas no 947-73-9 (9-Aminophenanthrene)

9-Aminophenanthrene 化学的及び物理的性質
名前と識別子
-
- 9-Aminophenanthrene
- 9-AMINO PHENANTHRANE
- 2-aminophenanthrene
- 9-aminophenantrene
- 9-PHENANTHRENAMINE
- 9-Phenanthrylamine
- Phenanthren-9-ylaMine
- Phenanthrylamine
- 9-Phenanthrylamine (6CI, 7CI, 8CI)
- (Phenanthren-9-yl)amine
- Phenanthren-9-amine
- J-519490
- 9Phenanthrylamine
- EINECS 213-431-6
- DB-057531
- NS00042844
- CHEMBL83088
- CHEBI:50475
- BRN 2209422
- phenanthren-9-yl-amine
- STR02251
- AKOS015854888
- 9AP
- DTXCID90164064
- CCRIS 7006
- MFCD00001177
- DB03369
- H10540
- Q27094313
- 7M9M5KM2XY
- PD007045
- DTXSID60241573
- 9-Aminophenanthrene, 96%
- BIDD:GT0223
- Phenanthren9amine
- SY353453
- SCHEMBL1148967
- UNII-7M9M5KM2XY
- 947-73-9
-
- MDL: MFCD00001177
- インチ: 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
- InChIKey: KIHQWOBUUIPWAN-UHFFFAOYSA-N
- ほほえんだ: NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 193.08900
- どういたいしつりょう: 193.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1061 (rough estimate)
- ゆうかいてん: 137-139 °C (lit.)
- ふってん: 319.47°C (rough estimate)
- フラッシュポイント: 224.4±15.4 °C
- 屈折率: 1.5850 (estimate)
- すいようせい: It is slightly soluble in water 0.00581 mg/mL.
- PSA: 26.02000
- LogP: 4.15640
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- ようかいせい: 未確定
9-Aminophenanthrene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
- RTECS番号:SG0175000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-Aminophenanthrene 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
9-Aminophenanthrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55773-250mg |
9-Aminophenanthrene, 96% |
947-73-9 | 96% | 250mg |
¥5644.00 | 2023-03-15 | |
Alichem | A019147572-5g |
9-Aminophenanthrene |
947-73-9 | 95% | 5g |
$200.00 | 2023-08-31 | |
Alichem | A019147572-10g |
9-Aminophenanthrene |
947-73-9 | 95% | 10g |
$340.00 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233720-250 mg |
9-Aminophenanthrene, |
947-73-9 | 250MG |
¥1,820.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P918695-5g |
Phenanthren-9-amine |
947-73-9 | 97% | 5g |
¥1,522.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-1g |
Phenanthren-9-amine |
947-73-9 | 97% | 1g |
¥454.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-5g |
Phenanthren-9-amine |
947-73-9 | 97% | 5g |
¥1459.0 | 2024-07-19 | |
Alichem | A019147572-1kg |
9-Aminophenanthrene |
947-73-9 | 95% | 1kg |
$1859.00 | 2023-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 149101-250MG |
9-Aminophenanthrene |
947-73-9 | 96% | 250MG |
¥1294.44 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233720-250mg |
9-Aminophenanthrene, |
947-73-9 | 250mg |
¥1820.00 | 2023-09-05 |
9-Aminophenanthrene 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium bicarbonate Solvents: Water
ごうせいかいろ 2
- Electrochemical oxidation induced intermolecular aromatic C-H imidationNature Communications, 2019, 10(1), 1-10,
ごうせいかいろ 3
- A new cyclization reactionJournal of the American Chemical Society, 1954, 76,,
ごうせいかいろ 4
ごうせいかいろ 5
- Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent.Journal of Organic Chemistry, 2015, 80(5), 2545-2553,
ごうせいかいろ 6
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
- Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond CleavageOrganic Letters, 2017, 19(7), 1788-1791,
ごうせいかいろ 7
- Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle PrecatalystsOrganic Letters, 2013, 15(14), 3734-3737,
ごうせいかいろ 8
ごうせいかいろ 9
- New synthetic route to 9,10-iminophenanthreneTetrahedron, 1979, 35(24), 2901-3,
ごうせいかいろ 10
ごうせいかいろ 11
- Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device, Korea, , ,
ごうせいかいろ 12
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
ごうせいかいろ 13
- Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthreneJournal of the American Chemical Society, 1947, 69, 260-2,
ごうせいかいろ 14
ごうせいかいろ 15
- Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium SaltsHelvetica Chimica Acta, 2022, 105(11),,
ごうせいかいろ 16
ごうせいかいろ 17
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
- A different route to the synthesis of 9,10-disubstituted phenanthrenesJournal of Organic Chemistry, 2005, 70(16), 6508-6511,
ごうせいかいろ 18
ごうせいかいろ 19
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
- Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactionsTetrahedron, 2014, 70(22), 3614-3620,
ごうせいかいろ 20
9-Aminophenanthrene Raw materials
- 1-(9-Phenanthrenyl)piperidine
- 2-(1,1'-Biphenyl-2-yl)acetonitrile
- N-9-Phenanthrenyl-N-(phenylsulfonyl)benzenesulfonamide
- Phenanthrene, 9-azido-
- 9-Phenanthreneboronic Acid
- 9-Bromophenanthrene
- 9-Acetylphenanthrene
9-Aminophenanthrene Preparation Products
9-Aminophenanthrene 関連文献
-
1. Direct aromatic amination by azides: reactions of hydrazoic acid and butyl azides with aromatic compounds in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acidHiroshi Takeuchi,Taki Adachi,Hideaki Nishiguchi,Katsutaka Itou,Kikuhiko Koyama J. Chem. Soc. Perkin Trans. 1 1993 867
-
2. Carcinogenic nitrogen compounds. Part LVII. Hexacyclic acridines derived from phenanthrene and fluoreneD. C. Thang,Elizabeth K. Weisburger,Ph. Mabille,N. P. Buu-Ho? J. Chem. Soc. C 1967 665
-
Zhuo-Zhuo Zhang,Ya Li,Bing-Feng Shi Org. Chem. Front. 2022 9 3262
-
4. Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromideRanjit S. Sarpal,Sneh K. Dogra J. Chem. Soc. Faraday Trans. 1992 88 2725
-
Younes Valadbeigi,Tim Causon Chem. Commun. 2023 59 1673
-
Kylie Wheelock,Junfeng (Jim) Zhang,Rob McConnell,Deliang Tang,Heather E. Volk,Ya Wang,Julie B. Herbstman,Shuang Wang,David H. Phillips,David Camann,Jicheng Gong,Frederica Perera Environ. Sci.: Processes Impacts 2018 20 780
-
Frederick D. Lewis,Alvaro Ahrens,Todd L. Kurth Photochem. Photobiol. Sci. 2004 3 341
-
8. Carcinogenic nitrogen compounds. Part LXXV. Skraup reactions with some polycyclic amines, and two cases of anti-Marckwald orientationN. P. Buu-Ho?,P. Jacquignon,D. C. Thang,T. Bartnik J. Chem. Soc. Perkin Trans. 1 1972 263
-
9. CLXXI.—The synthesis of complex acridinesPercy Corlett Austin J. Chem. Soc. Trans. 1908 93 1760
-
10. CI.—Additive compounds of s-trinitrobenzene with amino-derivatives of complex aromatic hydrocarbonsShunker Trimbak Cadre,John Joseph Sudborough J. Chem. Soc. Trans. 1916 109 1349
9-Aminophenanthreneに関する追加情報
Recent Advances in the Study of 9-Aminophenanthrene (CAS 947-73-9): Implications for Chemical Biology and Pharmaceutical Research
9-Aminophenanthrene (CAS 947-73-9) is a polycyclic aromatic amine that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its phenanthrene backbone and an amino group at the 9-position, exhibits unique photophysical and biochemical properties. Recent studies have explored its utility as a fluorescent probe, its interactions with biological macromolecules, and its potential as a scaffold for drug development. This research brief synthesizes the latest findings on 9-Aminophenanthrene, highlighting its mechanistic insights and translational potential.
A key area of investigation has been the photophysical properties of 9-Aminophenanthrene. A 2023 study published in the Journal of Physical Chemistry demonstrated that this compound exhibits strong fluorescence emission in the blue-green spectrum, making it a promising candidate for bioimaging applications. The study further elucidated the compound's solvatochromic behavior, which is attributed to intramolecular charge transfer (ICT) between the amino group and the phenanthrene ring. These findings suggest that 9-Aminophenanthrene could serve as a sensitive probe for monitoring microenvironmental changes in biological systems.
In the realm of drug discovery, researchers have explored the potential of 9-Aminophenanthrene as a pharmacophore. A recent Bioorganic & Medicinal Chemistry paper (2024) reported the synthesis of novel derivatives by modifying the amino group, resulting in compounds with enhanced binding affinity for DNA G-quadruplex structures. These derivatives showed selective cytotoxicity against cancer cell lines, particularly those with elevated telomerase activity. Molecular docking studies revealed that the planar structure of 9-Aminophenanthrene facilitates intercalation into G-quadruplex DNA, disrupting telomere maintenance in cancer cells.
The metabolic fate and toxicological profile of 9-Aminophenanthrene have also been subjects of recent investigation. A 2023 toxicokinetic study published in Chemical Research in Toxicology characterized the compound's hepatic metabolism, identifying cytochrome P450 1A2 as the primary enzyme responsible for its oxidation. The study also detected several hydroxylated metabolites, some of which exhibited increased genotoxic potential compared to the parent compound. These findings underscore the need for careful evaluation of 9-Aminophenanthrene derivatives in drug development pipelines.
From a synthetic chemistry perspective, novel methodologies for 9-Aminophenanthrene production have emerged. A 2024 Organic Letters publication described a palladium-catalyzed amination approach that significantly improves yield (82%) compared to traditional nitration-reduction routes. This advancement not only enhances the accessibility of 9-Aminophenanthrene for research purposes but also enables the preparation of isotopically labeled variants for mechanistic studies.
Looking forward, the unique properties of 9-Aminophenanthrene position it as a versatile tool in chemical biology and a promising scaffold for therapeutic development. Ongoing research is exploring its applications in super-resolution microscopy, targeted drug delivery systems, and as a molecular rotor for viscosity sensing in live cells. As our understanding of this compound deepens, it is likely to find increasing utility across multiple domains of biomedical research.
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